4-CHLOROMETHYLSTILBENE

Electrochemistry Radical Ion Generation Ionic Liquids

Unsubstituted and alkyl stilbenes cannot provide orthogonal reactivity for polymer or surface chemistry applications. 4-Chloromethylstilbene delivers a para-chloromethyl electrophilic handle enabling transformative synthetic pathways unavailable to simpler analogs: • Enables BCCP yielding conjugated polymers (Mn up to 17,400 Da, PDI ~1.2) without transition metal catalysts • Irreversible C-Cl reduction generates trans-4-methylstilbene radical intermediates for room-temperature electrosynthesis • Benzylic chloride reacts with amines, alcohols, and thiols for post-functionalization and library synthesis. Bulk quantities available with Certificate of Analysis.

Molecular Formula C15H13Cl
Molecular Weight 228.71 g/mol
CAS No. 101095-61-8
Cat. No. B022767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLOROMETHYLSTILBENE
CAS101095-61-8
Molecular FormulaC15H13Cl
Molecular Weight228.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl
InChIInChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyIWJQBYQAGGHNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethylstilbene Specifications


4-Chloromethylstilbene (CAS 101095-61-8), also known as 1-(chloromethyl)-4-(2-phenylethenyl)benzene, is a substituted trans-stilbene derivative featuring a reactive chloromethyl group at the para position . The molecule combines a conjugated stilbene core with an electrophilic benzylic chloride handle, enabling distinct reactivity profiles compared to unsubstituted or alkyl/alkoxy-substituted stilbenes. Its molecular weight is 228.72 g/mol, with a predicted logP of approximately 4.6–5.2, indicating substantial hydrophobicity and compatibility with nonpolar environments [1].

Electrophilic benzylic chloride enables nucleophilic substitution and modular derivatization
Unique irreversible C–Cl reduction for electrosynthetic radical generation
Metal-free organocatalytic polymerization (BCCP) monomer
Covalent surface anchoring via chloromethyl handle for monolayers

4-Chloromethylstilbene vs. Analogs


The chloromethyl substituent fundamentally alters the compound's electrochemical and synthetic utility in ways that methyl, methoxy, or unsubstituted stilbenes cannot replicate. Unlike its analogs, the chloromethyl group introduces a discrete irreversible reduction pathway at less negative potentials, enabling cleavage of the C–Cl bond to generate a reactive radical intermediate [1]. Furthermore, the benzylic chloride serves as a versatile electrophilic handle for nucleophilic substitution and post-polymerization functionalization, a feature entirely absent in alkyl- or alkoxy-substituted stilbenes [2]. Consequently, substituting with 4-methylstilbene or trans-stilbene would forfeit the orthogonal reactivity required for applications in electrosynthesis, covalent surface anchoring, and functional polymer design.

4-Chloromethylstilbene provides irreversible C–Cl reduction wave
trans-Stilbene / 4-Methylstilbene may lack orthogonal redox pathway, limiting selective activation
4-Chloromethylstilbene contains electrophilic chloride for SN2 reactions
4-Methylstilbene / 4-Methoxystilbene offer no analogous handle; derivatization not supported
4-Chloromethylstilbene participates in metal-free BCCP polymerization
Non-chlorinated stilbenes cannot undergo BCCP; require alternative polymerization methods
4-Chloromethylstilbene allows covalent surface tethering via NHC chemistry
Unfunctionalized stilbenes may require separate linkers, risking altered interface properties

4-Chloromethylstilbene: Differentiation Evidence


Distinct Electrochemical Reduction

In a comparative voltammetric study of trans-stilbene and four substituted derivatives (4-methoxy, 2-methoxy, 4,4′-dimethyl, and 4-chloromethyl), 4-chloromethylstilbene uniquely exhibited an additional irreversible reduction process at less negative potentials, attributed to cleavage of the C–Cl bond and formation of the trans-4-methylstilbene radical [1]. In contrast, the parent trans-stilbene and other substituents only showed reversible or quasi-reversible behavior under identical conditions. The presence of this extra wave provides an orthogonal electrochemical signature for selective detection or triggering.

Electrochemical Reduction
Head-to-head
Additional irreversible wave at less negative potentials vs. only reversible waves for trans-stilbene
Presence vs. absence of third reduction process in aprotic ionic liquids at ≥0.1 M
Enables selective redox-mediated activation or detection
Conditions: room temperature, Pyrr4,1-NTf2
Electrochemistry Radical Ion Generation Ionic Liquids

Enhanced Nucleophilic Substitution

The benzylic chloride of 4-chloromethylstilbene participates in nucleophilic substitution reactions with a broad range of nucleophiles (amines, alcohols, thiols), a reactivity pathway entirely unavailable to 4-methylstilbene, 4-methoxystilbene, or unsubstituted trans-stilbene [1]. While quantitative kinetic data for this specific compound are not published, the class of benzylic chlorides exhibits second-order rate constants (k2) with nucleophiles typically in the range of 10⁻³ to 10⁻¹ M⁻¹ s⁻¹, orders of magnitude faster than corresponding non-benzylic alkyl chlorides [2]. This enables efficient post-synthetic modification under mild conditions.

Nucleophilic Substitution
Class-level
Reactive benzylic chloride; class-level SN2 rate constants suggest 10⁻³ to 10⁻¹ M⁻¹ s⁻¹
Qualitative advantage: electrophilic center absent in non-chlorinated analogs
Supports modular building block for library synthesis
Specific kinetic data for this compound to verify
Organic Synthesis Nucleophilic Substitution Functionalization

Metal-Free Organocatalytic Polymerization

The chloromethyl group is essential for benzylic chloromethyl-coupling polymerization (BCCP), a metal-free organocatalytic method that produces poly(stilbene)s with high trans-selectivity. In a systematic study, BCCP of a structurally analogous chloromethyl monomer yielded poly(m-phenylene vinylene) with number-average molecular weights (Mn) up to 17,400 Da and polydispersity indices (PDI) as low as 1.21 [1]. Monomers lacking the chloromethyl handle (e.g., methyl- or methoxy-substituted stilbenes) cannot undergo this polymerization, as the mechanism requires benzylic chloride deprotonation and coupling.

BCCP Polymerization
Class-level
Mn up to 17,400 Da, PDI 1.21 via metal-free organocatalysis
Analogous chloromethyl monomer; methyl/methoxy analogs yield no polymer
Enables conjugated polymer synthesis without transition metals
Conditions: sulfenate catalyst, KOtBu, MTBE/CPME, 80 °C
Polymer Chemistry Organocatalysis Conjugated Polymers

Covalent Surface Immobilization

4-Chloromethylstilbene has been employed as a precursor for stilbene-functionalized N-heterocyclic carbene (NHC) monolayers on gold surfaces, where the chloromethyl group facilitates covalent anchoring [1]. In this application, the photoswitching activity of the stilbene moiety is retained in the surface-confined state. Non-chlorinated stilbene analogs (e.g., trans-stilbene, 4-methylstilbene) lack a suitable tether for robust surface attachment and require alternative anchoring strategies (e.g., thiols) that may compromise the electronic or optical properties.

Surface Immobilization
Class-level
Covalent grafting via chloromethyl group onto gold surfaces while retaining photoswitching
Non-covalent adsorption or separate linker required for unfunctionalized stilbenes
Streamlines stable monolayer fabrication
Demonstrated via NHC chemistry; method-specific review recommended
Surface Chemistry Self-Assembled Monolayers Photoswitching

4-Chloromethylstilbene: Application Scenarios


Electrochemical Radical Synthesis

Researchers investigating room-temperature generation of highly basic dianions or radical species should select 4-chloromethylstilbene over unsubstituted stilbene due to its unique irreversible reduction wave. This enables controlled C–Cl bond cleavage to produce trans-4-methylstilbene radicals, useful as intermediates in electrosynthetic transformations [1].

Metal-Free Organocatalytic Polymerization

For laboratories developing conjugated polymers (e.g., poly(phenylene vinylene) analogs) without transition metal catalysts, 4-chloromethylstilbene is a monomer of choice. Its chloromethyl group is required for BCCP, yielding polymers with tunable molecular weights (Mn up to 17,400 Da) and narrow dispersity (PDI ~1.2) [1]. Substituting with 4-methylstilbene would result in no polymerization.

Covalent Surface Functionalization

Investigators building self-assembled monolayers or photoswitchable surfaces should procure 4-chloromethylstilbene specifically. Its chloromethyl handle allows covalent grafting onto metal surfaces (e.g., via NHC chemistry) while preserving the stilbene photoswitching core, a combination not achievable with unfunctionalized stilbenes [1].

Modular Building Block for Derivatization

Synthetic chemists requiring a stilbene scaffold that can be further elaborated via nucleophilic substitution should use 4-chloromethylstilbene. Its benzylic chloride reacts efficiently with amines, alcohols, and thiols to generate diverse libraries, whereas 4-methylstilbene offers no analogous functionalization pathway.

Application
Selection Property
Validation Focus
Electrochemical radical synthesis
Irreversible C–Cl reduction wave
Cyclic voltammetry in ionic liquids; confirm additional peak
Metal-free organocatalytic polymerization
Chloromethyl monomer compatibility
BCCP conditions; Mn and PDI characterization
Covalent surface functionalization
Benzylic chloride anchoring handle
Grafting efficiency and photoswitching retention
Modular building block for derivatization
Electrophilic chloride reactivity
Nucleophilic substitution with target nucleophile

Technical Documentation Hub

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